4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities, and a benzodioxole moiety, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. The reaction conditions often require the use of a palladium catalyst and a base such as cesium carbonate .
Industrial Production Methods
the principles of green chemistry, such as using ionic liquids as solvents and optimizing reaction conditions to minimize waste, can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and pyrazoloquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .
Scientific Research Applications
4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in targeting cancer cells.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer activities.
Eutylone: A synthetic cathinone with structural similarities to the benzodioxole group.
COX inhibitors: Benzodioxole derivatives have been evaluated as cyclooxygenase inhibitors and cytotoxic agents.
Uniqueness
4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to its combination of a pyrazoloquinoline core and a benzodioxole moiety, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C23H19N3O4/c27-16-8-4-7-15-20(16)19(13-9-10-17-18(11-13)30-12-29-17)21-22(24-15)25-26(23(21)28)14-5-2-1-3-6-14/h1-3,5-6,9-11,19,24-25H,4,7-8,12H2 |
InChI Key |
OGIFWKMHCSQLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1 |
Origin of Product |
United States |
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